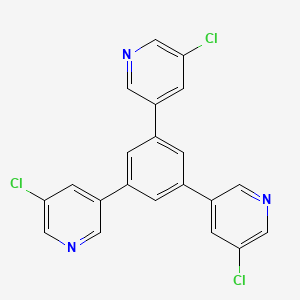
Pyridine,3,3',3''-(1,3,5-benzenetriyl)tris[5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-]: is an organic compound that features a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions, each of which is further substituted with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] typically involves multi-step organic reactions. One common method is through the nucleophilic aromatic substitution reaction, where pyridine rings are introduced onto a benzene core. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine rings may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine rings into more reduced forms, potentially altering the compound’s reactivity and properties.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound can be used to study the interactions between pyridine derivatives and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] exerts its effects involves its ability to interact with various molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-pyridyl)benzene: This compound is similar in structure but lacks the chlorine substituents, which can significantly alter its chemical properties and reactivity.
1,3,5-Tris(5-chloropyridin-3-yl)benzene: Another closely related compound, differing in the position of the chlorine atoms on the pyridine rings.
Uniqueness: Pyridine,3,3’,3’'-(1,3,5-benzenetriyl)tris[5-chloro-] is unique due to the presence of chlorine atoms on the pyridine rings, which can enhance its reactivity and potential applications in various fields. The specific arrangement of these substituents also contributes to its distinct chemical behavior compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H12Cl3N3 |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
3-[3,5-bis(5-chloropyridin-3-yl)phenyl]-5-chloropyridine |
InChI |
InChI=1S/C21H12Cl3N3/c22-19-4-16(7-25-10-19)13-1-14(17-5-20(23)11-26-8-17)3-15(2-13)18-6-21(24)12-27-9-18/h1-12H |
Clé InChI |
MDAJREZEJHAADD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C2=CC(=CN=C2)Cl)C3=CC(=CN=C3)Cl)C4=CC(=CN=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)

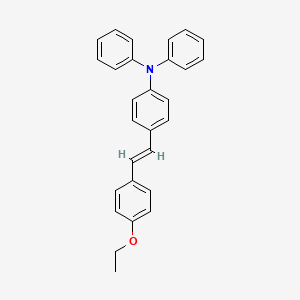
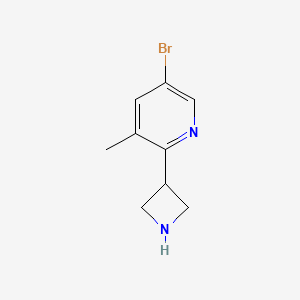


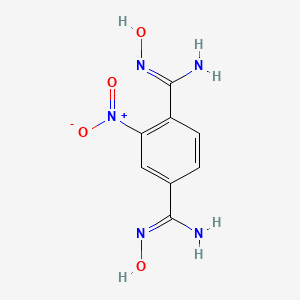
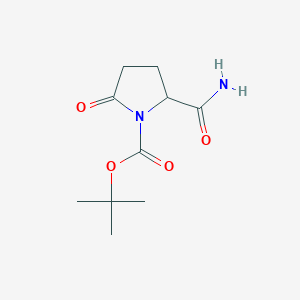
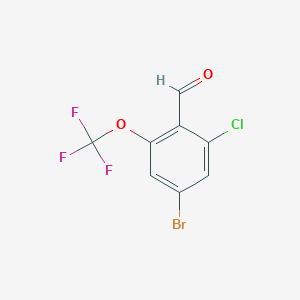
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
ruthenium(II)](/img/structure/B15249399.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
